molecular formula C20H19FN4O3S B5712905 (2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate

Cat. No.: B5712905
M. Wt: 414.5 g/mol
InChI Key: RTXZEZZDURWWBY-FSJBWODESA-N
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Description

The compound (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate is a complex organic molecule with potential applications in various fields of scientific research. This compound features a pyrrolidinone core, a phenyl group, and a fluoro-methoxyphenyl moiety, making it a unique structure for studying its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate typically involves multi-step organic reactions. The starting materials often include pyrrolidinone derivatives and fluoro-methoxyphenyl compounds. The key steps in the synthesis may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate: can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced forms of the compound.

Scientific Research Applications

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate: has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N’-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-phenoxyacetohydrazide
  • Ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate

Uniqueness

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N’-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate: is unique due to its combination of a pyrrolidinone core with a fluoro-methoxyphenyl moiety. This unique structure may confer specific chemical and biological properties that are distinct from other similar compounds .

Properties

IUPAC Name

(2,5-dioxo-1-phenylpyrrolidin-3-yl) N'-[(E)-1-(3-fluoro-4-methoxyphenyl)ethylideneamino]carbamimidothioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c1-12(13-8-9-16(28-2)15(21)10-13)23-24-20(22)29-17-11-18(26)25(19(17)27)14-6-4-3-5-7-14/h3-10,17H,11H2,1-2H3,(H2,22,24)/b23-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXZEZZDURWWBY-FSJBWODESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NN=C(N)SC1CC(=O)N(C1=O)C2=CC=CC=C2)C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\N=C(/N)\SC1CC(=O)N(C1=O)C2=CC=CC=C2)/C3=CC(=C(C=C3)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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